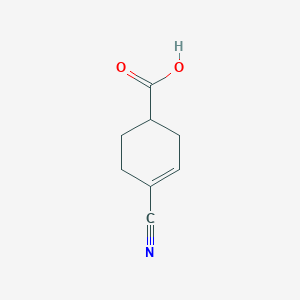
4-Cyanocyclohex-3-enecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanocyclohex-3-enecarboxylic acid is an organic compound characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a cyclohexene ring. This compound is of interest due to its unique structure, which combines the reactivity of both nitriles and carboxylic acids, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Cyanocyclohex-3-enecarboxylic acid can be synthesized through various methods. One common approach involves the cyanation of cyclohex-3-enecarboxylic acid. This can be achieved using reagents such as sodium cyanide (NaCN) or potassium cyanide (KCN) under appropriate conditions. The reaction typically requires a solvent like dimethylformamide (DMF) and may be catalyzed by transition metals such as copper or palladium .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyanocyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclohex-3-enone derivatives.
Reduction: Cyclohex-3-enecarboxamide or cyclohex-3-enecarboxylamine.
Substitution: Various substituted cyclohex-3-enecarboxylic acid derivatives.
Applications De Recherche Scientifique
4-Cyanocyclohex-3-enecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving nitriles and carboxylic acids.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Mécanisme D'action
The mechanism of action of 4-Cyanocyclohex-3-enecarboxylic acid involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and coordinate with metal ions. These interactions can influence enzyme activity, protein folding, and other biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-3-enecarboxylic acid: Lacks the cyano group, making it less reactive in nucleophilic addition reactions.
4-Cyanocyclohexane-1-carboxylic acid: Similar structure but lacks the double bond in the cyclohexene ring, affecting its reactivity and stability.
4-Cyanocyclohex-3-enecarboxamide: Contains an amide group instead of a carboxylic acid group, altering its solubility and hydrogen bonding properties.
Uniqueness
4-Cyanocyclohex-3-enecarboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on a cyclohexene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Propriétés
Numéro CAS |
42038-77-7 |
|---|---|
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
4-cyanocyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H9NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1,7H,2-4H2,(H,10,11) |
Clé InChI |
GIEWKRCILCGJSG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CCC1C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-sulfanylidene-6,7,8,8a-tetrahydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B15132831.png)
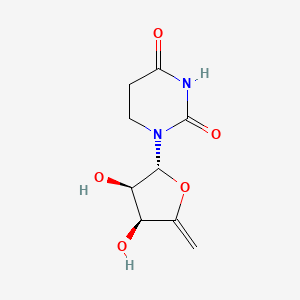

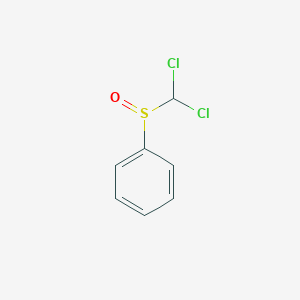

![6-bromo-1-butan-2-yl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B15132865.png)
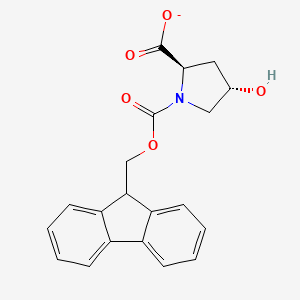

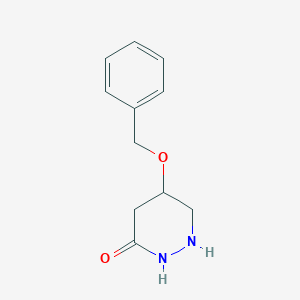
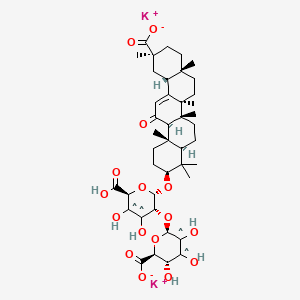
![Pyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B15132896.png)
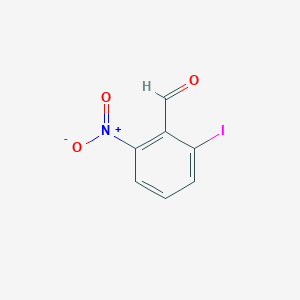

![3-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15132912.png)
